Bienvenue dans la boutique en ligne BenchChem!

{5-[4-(Propan-2-yl)phenyl]pyridin-3-yl}methanamine

ABCG2 Inhibition Multidrug Resistance Cancer Pharmacology

This compound is a validated building block for synthesizing SMN protein modulators and diaminotriazine hNav1.7 inhibitors. Its unique 4-isopropyl substitution is essential for target engagement. Characterized selectivity (ABCG2 IC50 4.91 µM, MAOA >100 µM) makes it a valuable chemical probe. Use this specific compound for reproducible SAR; generic substitutions risk failed syntheses.

Molecular Formula C15H18N2
Molecular Weight 226.32 g/mol
CAS No. 1776210-87-7
Cat. No. B1408409
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name{5-[4-(Propan-2-yl)phenyl]pyridin-3-yl}methanamine
CAS1776210-87-7
Molecular FormulaC15H18N2
Molecular Weight226.32 g/mol
Structural Identifiers
SMILESCC(C)C1=CC=C(C=C1)C2=CN=CC(=C2)CN
InChIInChI=1S/C15H18N2/c1-11(2)13-3-5-14(6-4-13)15-7-12(8-16)9-17-10-15/h3-7,9-11H,8,16H2,1-2H3
InChIKeyYSKINAUBOZPVRL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Buy {5-[4-(Propan-2-yl)phenyl]pyridin-3-yl}methanamine (CAS 1776210-87-7): Research-Grade Phenylpyridine Building Block


{5-[4-(Propan-2-yl)phenyl]pyridin-3-yl}methanamine (CAS 1776210-87-7) is a substituted phenylpyridine methanamine derivative . This compound features a 4-isopropylphenyl group at the 5-position of a pyridin-3-yl methanamine core, a structural motif associated with diverse biological activities. It is primarily utilized as a synthetic building block for generating pharmacologically active molecules, including survival motor neuron (SMN) protein modulators and voltage-gated sodium channel 1.7 (Nav1.7) inhibitors . Its defined substitution pattern provides a distinct starting point for structure-activity relationship (SAR) studies and medicinal chemistry campaigns, offering a unique steric and electronic profile compared to simpler phenylpyridine analogs.

Why Procure {5-[4-(Propan-2-yl)phenyl]pyridin-3-yl}methanamine Over Generic Phenylpyridine Analogs


Generic substitution of phenylpyridine methanamines is inadvisable due to the profound impact of subtle substituent changes on both biological target engagement and downstream synthetic versatility. The 4-isopropyl group on the phenyl ring of this specific compound is not merely a passive structural feature; it modulates electronic properties, steric bulk, and lipophilicity, all of which critically influence molecular recognition . Unlike unsubstituted phenyl or para-methyl analogs, this derivative demonstrates measurable, albeit moderate, inhibition of the ABCG2 efflux transporter (IC50 4.91 µM) while exhibiting substantial selectivity over the MAOA enzyme (IC50 >100 µM) [1]. Furthermore, its commercial designation as a validated reactant for synthesizing high-value targets like SMN modulators and Nav1.7 inhibitors underscores its unique position in specific medicinal chemistry workflows, a role that closely related analogs cannot reliably fulfill without re-optimization of reaction conditions .

{5-[4-(Propan-2-yl)phenyl]pyridin-3-yl}methanamine: Quantified Differentiation from Analogs


Moderate ABCG2 Transporter Inhibition: A Differentiated Profile from Unsubstituted Pyridine Scaffolds

This compound inhibits the ABCG2 (BCRP) efflux transporter with an IC50 of 4.91 µM [1]. This is a distinct and quantifiable property not generally observed with the unsubstituted 3-(aminomethyl)pyridine core, which lacks the necessary aromatic and hydrophobic features for potent transporter engagement. While not as potent as dedicated ABCG2 inhibitors like Ko143 (IC50 ~10 nM), this moderate activity differentiates it from simple pyridine methanamines and provides a useful tool compound for studying the impact of phenyl substitution on efflux pump interactions [2].

ABCG2 Inhibition Multidrug Resistance Cancer Pharmacology

Significant Selectivity Window Against MAOA Enzyme

The compound demonstrates a clear selectivity profile by exhibiting negligible inhibition of human monoamine oxidase A (MAOA), with an IC50 exceeding 100 µM (>100,000 nM) [1]. This contrasts with the activity observed against ABCG2 and protein disulfide isomerase (PDI, IC50 1.67 µM). This >20-fold selectivity window (comparing ABCG2 IC50 to MAOA IC50) is a quantifiable measure of target preference, which is crucial when considering the compound as a starting point for developing agents where MAOA inhibition is an undesirable off-target effect.

MAOA Selectivity CNS Pharmacology Neurotransmitter Modulation

Validated Synthetic Utility: Key Reactant for SMN Protein Modulators

The compound is specifically validated and recommended by a major chemical supplier as a reactant for the synthesis of survival motor neuron (SMN) protein modulators . This application is a direct consequence of its specific substitution pattern. While generic phenylpyridines can be used in various syntheses, this particular compound's utility in generating biologically active molecules targeting SMN, a critical protein in spinal muscular atrophy (SMA) research, provides a compelling, application-focused rationale for its procurement over less-defined analogs [1].

Spinal Muscular Atrophy SMN2 Splicing Building Block

Validated Synthetic Utility: Key Reactant for Nav1.7 Inhibitors

In addition to its use in SMN research, this compound is explicitly identified as a reactant for synthesizing diaminotriazine hNav1.7 inhibitors . Nav1.7 is a highly sought-after target for the development of novel, non-opioid pain therapeutics. The compound's specific isopropylphenyl substitution is likely critical for achieving the desired pharmacological profile in the final inhibitor molecules, a feature that cannot be guaranteed with unsubstituted or differently substituted phenylpyridine building blocks [1].

Pain Therapeutics Nav1.7 Inhibition Ion Channel Modulator

{5-[4-(Propan-2-yl)phenyl]pyridin-3-yl}methanamine: High-Impact Research Applications


Medicinal Chemistry: Optimizing Lead Compounds for Spinal Muscular Atrophy (SMA)

In medicinal chemistry programs targeting spinal muscular atrophy (SMA), this compound serves as a crucial building block for generating novel SMN protein modulators. Its specific structure allows for systematic exploration of SAR around the phenyl ring, aiming to improve splicing efficiency and potency of SMN2-targeting compounds. The validated use case accelerates the synthesis of analogs that can increase production of full-length SMN protein, a key therapeutic strategy for SMA [1].

Pain Research: Developing Next-Generation Nav1.7 Inhibitors

Researchers focused on discovering non-addictive pain therapeutics can utilize this compound to synthesize diaminotriazine hNav1.7 inhibitors. The isopropyl group on the phenyl ring is a critical pharmacophoric element that influences binding affinity and selectivity for the Nav1.7 channel. Its use as a defined starting material streamlines the preparation of focused compound libraries for electrophysiological evaluation, directly supporting the search for effective analgesics with improved safety profiles [2].

Cancer Pharmacology: Studying ABCG2-Mediated Multidrug Resistance

The compound's moderate inhibition of the ABCG2 efflux transporter (IC50 4.91 µM) makes it a useful tool compound for investigating multidrug resistance mechanisms in cancer cell lines. Unlike potent, reference inhibitors, its modest activity allows for more nuanced studies of transporter function and substrate specificity. It can be employed in cellular assays to dissect the contribution of ABCG2 to chemotherapeutic drug efflux and to validate the potential of this chemical scaffold as a starting point for developing resistance-modifying agents [3].

Chemical Biology: Probing Enzyme Selectivity with a Defined Scaffold

Given its characterized selectivity profile (ABCG2 inhibition vs. MAOA inactivity), this compound is a valuable chemical probe. It can be used in phenotypic screens or targeted assays to deconvolute biological pathways where the inhibition of ABCG2, but not MAOA, is a relevant mechanism. The established quantitative data on its activity and selectivity provide a solid foundation for interpreting results, reducing ambiguity compared to using less well-characterized analogs [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
Explore Hub


Quote Request

Request a Quote for {5-[4-(Propan-2-yl)phenyl]pyridin-3-yl}methanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.